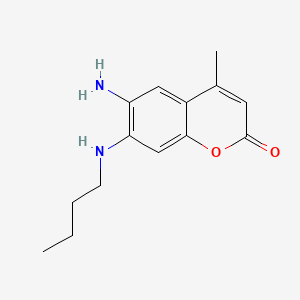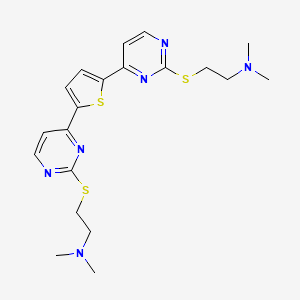
2',3',5'-Tri-O-methylinosine oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’,5’-Tri-O-methylinosine oxime is a modified nucleoside derivative. It is structurally characterized by the presence of three methoxy groups attached to the ribose moiety of inosine and an oxime functional group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-methylinosine oxime typically involves the methylation of inosine followed by the introduction of the oxime group. The process begins with the protection of the hydroxyl groups of inosine, followed by selective methylation using methyl iodide in the presence of a base such as sodium hydride. The protected intermediate is then deprotected to yield 2’,3’,5’-Tri-O-methylinosine. The final step involves the conversion of the carbonyl group to an oxime using hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of 2’,3’,5’-Tri-O-methylinosine oxime may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2’,3’,5’-Tri-O-methylinosine oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2’,3’,5’-Tri-O-methylinosine oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzymatic processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.
作用機序
The mechanism of action of 2’,3’,5’-Tri-O-methylinosine oxime involves its interaction with nucleic acids and enzymes. The oxime group can form hydrogen bonds with nucleic acid bases, potentially affecting DNA and RNA stability and function. Additionally, the compound may inhibit certain enzymes involved in nucleic acid metabolism, leading to its biological effects .
類似化合物との比較
Similar Compounds
2’-O-Methylinosine: Lacks the oxime group but shares the methoxy modifications on the ribose moiety.
Inosine: The parent compound without any modifications.
2’,3’,5’-Tri-O-acetylinosine: Similar methylation pattern but with acetyl groups instead of methoxy groups.
Uniqueness
2’,3’,5’-Tri-O-methylinosine oxime is unique due to the presence of both methoxy and oxime groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry .
特性
CAS番号 |
89437-76-3 |
|---|---|
分子式 |
C13H19N5O5 |
分子量 |
325.32 g/mol |
IUPAC名 |
N-[9-[(2R,3R,4R,5R)-3,4-dimethoxy-5-(methoxymethyl)oxolan-2-yl]purin-6-yl]hydroxylamine |
InChI |
InChI=1S/C13H19N5O5/c1-20-4-7-9(21-2)10(22-3)13(23-7)18-6-16-8-11(17-19)14-5-15-12(8)18/h5-7,9-10,13,19H,4H2,1-3H3,(H,14,15,17)/t7-,9-,10-,13-/m1/s1 |
InChIキー |
KUXWGDMDXSFLJB-QYVSTXNMSA-N |
異性体SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NO)OC)OC |
正規SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NO)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


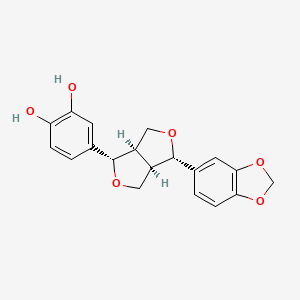
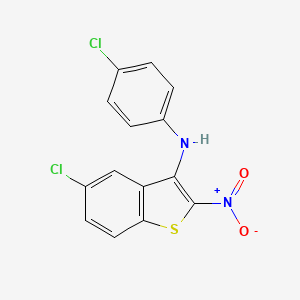

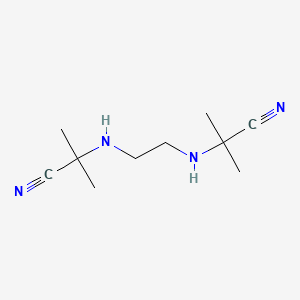
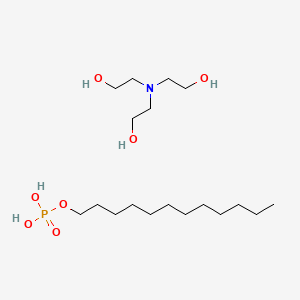

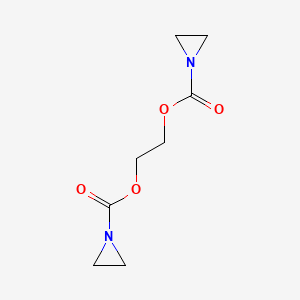

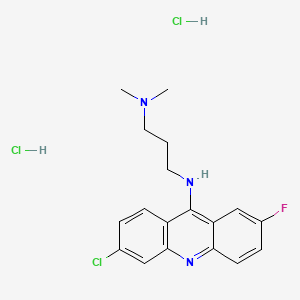
![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)

